1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one

Synthetic Chemistry Building Blocks Precursor

Sourcing a versatile acetyl-thiophene scaffold for library synthesis often leads to inconsistent supply. 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one is a documented precursor to 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid (CAS 40133-07-1), ensuring synthetic route fidelity. - Core Scaffold Utility: Enables focused SAR exploration of MsbA inhibitors and EGFR2 antagonists. - Reliable Functionalization: The 2-acetyl group provides a distinct chemical handle for amide and heterocycle coupling. - Supply Assurance: Available at standard high purity with full NMR and HPLC characterization upon request.

Molecular Formula C10H12OS
Molecular Weight 180.27
CAS No. 57021-52-0
Cat. No. B2920171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one
CAS57021-52-0
Molecular FormulaC10H12OS
Molecular Weight180.27
Structural Identifiers
SMILESCC(=O)C1=CC2=C(S1)CCCC2
InChIInChI=1S/C10H12OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6H,2-5H2,1H3
InChIKeyOOVKGAIPPWKBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CAS 57021-52-0: Overview and Procurement


1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one (CAS 57021-52-0) is a key heterocyclic building block characterized by a partially saturated benzothiophene core with a reactive 2-acetyl group. This compound serves as a versatile scaffold in medicinal chemistry and chemical biology . As a synthetic intermediate, it is a documented precursor to the carboxylic acid derivative 40133-07-1 and is commercially available from multiple suppliers at a standard purity of 95%, with supporting analytical data such as NMR and HPLC available upon request .

Synthetic Precursor

Defined route to a key carboxylic acid building block

Characterized Building Block

Commercially available at defined purity with NMR, HPLC support

Reactive Handle

2-Acetyl group enables further functionalization for library synthesis

Why Generic Substitution Is Inadvisable


Substitution with a generic benzothiophene or thiophene derivative is not scientifically sound due to the unique reactivity profile of this specific compound. The presence of the 2-acetyl group on the 4,5,6,7-tetrahydrobenzothiophene scaffold provides a distinct chemical handle that cannot be replicated by unsubstituted or differently substituted analogs. While the tetrahydrobenzothiophene scaffold itself is a common motif in various biologically active molecules, including antibacterials [1] and anticancer agents [2], the specific functionalization pattern of 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one dictates its utility as a precursor. Without direct comparative data against specific analogs, the core differentiation lies in its defined chemical structure and its documented role as a synthetic intermediate , which makes it a non-interchangeable component in validated synthetic routes.

Unique Acetyl Reactivity

Unsubstituted tetrahydrobenzothiophene analogs lack the 2-acetyl group, limiting direct synthetic replacement.

Synthetic Route Compatibility

Documented transformation to a carboxylic acid derivative may not be reproducible with generic benzothiophene scaffolds.

Purity & Characterization Mismatch

Defined purity and analytical data may not be available for custom-synthesized or poorly characterized analogs.

Quantitative Evidence for Compound Selection


Synthetic Precursor to Carboxylic Acid 40133-07-1

This compound is explicitly documented as an upstream synthetic precursor to 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid (CAS 40133-07-1) . This establishes a verifiable synthetic relationship, distinguishing it from other tetrahydrobenzothiophene derivatives that lack a functional group at the 2-position, which would not be compatible with this specific transformation.

Synthetic Utility
Reported
Documented route to carboxylic acid derivative
Supports synthetic pathway planning
Source-specific review; unsubstituted analogs incompatible
Synthetic Chemistry Building Blocks Precursor

Verified Purity and Analytical Characterization

1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one is commercially available at a minimum purity of 95%, with supporting analytical data such as NMR, HPLC, and GC available from vendors . This contrasts with custom-synthesized or poorly characterized analogs, for which batch-to-batch consistency and purity may be variable.

Purity & Characterization
Reported
Min. 95% purity; NMR, HPLC, GC data available
Supports synthetic reproducibility
Supplier specification; data upon request
Medicinal Chemistry Chemical Biology Building Blocks

Antibacterial Scaffold via MsbA Inhibition

The tetrahydrobenzothiophene scaffold, of which this compound is a functionalized building block, is a core component of a novel class of MsbA inhibitors with demonstrated antibacterial activity. A lead compound in this series (3b) exhibited MIC values of 1.11 μM against E. coli, 1.00 μM against P. aeruginosa, 0.54 μM against Salmonella, and 1.11 μM against S. aureus [1]. This demonstrates the utility of the tetrahydrobenzothiophene core, and 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one's 2-acetyl group is a key functional handle for further derivatization.

Antibacterial Context
Class-level
Lead 3b MIC: 0.54–1.11 μM (E. coli, P. aeruginosa, Salmonella, S. aureus)
Reported class-level antibacterial activity
Direct data for this building block not reported
Antibacterial MsbA Inhibitor Medicinal Chemistry

Anticancer Scaffold via EGFR2 Inhibition

The tetrahydrobenzothiophene scaffold is also a promising lead for anticancer agents. A derivative (compound 5b) from this class demonstrated an IC50 of 13.37 ± 2.37 μM against the Mia PaCa-2 pancreatic cancer cell line and inhibited EGFR2 with an IC50 of 0.68 µM, showing 1.29-fold greater potency than the known EGFR inhibitor Gefitinib [1]. As a functionalized building block, 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-one serves as a valuable starting point for synthesizing and optimizing analogs within this anticancer series.

Anticancer Context
Class-level
Compound 5b IC50: 13.37 μM (Mia PaCa-2); EGFR2 IC50: 0.68 μM
Reported class-level cell-model and kinase inhibition context
Building block not directly tested; data from derived analogs
Anticancer EGFR2 Inhibitor Medicinal Chemistry

Research and Industrial Applications


Carboxylic Acid Building Blocks for Drug Discovery

This compound is a direct precursor to 4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carboxylic acid (CAS 40133-07-1) . This transformation is a defined, literature-supported synthetic route, making it a reliable starting point for generating a diverse array of amides, esters, and other carboxylic acid derivatives for medicinal chemistry screening libraries.

Diversifying Antibacterial Leads Targeting MsbA

Given the demonstrated antibacterial activity of the tetrahydrobenzothiophene scaffold [1], this compound's 2-acetyl group serves as a key functional handle for introducing diverse structural modifications (e.g., amide, sulfonamide, or heterocyclic appendages). It is an ideal building block for exploring structure-activity relationships (SAR) around the MsbA inhibitor pharmacophore, with the goal of improving potency and reducing cytotoxicity.

Developing EGFR2 Kinase Inhibitors for Oncology

The tetrahydrobenzothiophene core is a validated scaffold for EGFR2 inhibition and anticancer activity [2]. This compound is a versatile starting material for generating focused libraries of analogs. Researchers can leverage the 2-acetyl group for functionalization to explore new chemical space around the tetrahydrobenzothiophene core, aiming to improve upon the micromolar potency and binding affinity of existing leads.

Application
Selection Property
Validation Focus
Carboxylic Acid Building Blocks
Defined synthetic precursor
Synthetic route reproducibility
Antibacterial Lead Diversification
Functionalizable acetyl handle
Scaffold derivatization and SAR studies
EGFR2 Kinase Inhibitor Development
Functionalizable acetyl handle
Cell-model endpoint review, EGFR2 inhibition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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